molecular formula C12H8ClN3O2S2 B2566073 N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide CAS No. 848052-87-9

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide

Cat. No.: B2566073
CAS No.: 848052-87-9
M. Wt: 325.79
InChI Key: QBQLVTHNNAKGRB-UHFFFAOYSA-N
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Description

N-(3-Chloroquinoxalin-2-yl)thiophene-2-sulfonamide is a heterocyclic compound featuring a quinoxaline core substituted with a chlorine atom at position 3 and a thiophene-2-sulfonamide group at position 2. Quinoxaline derivatives are known for their diverse pharmacological activities, including anticancer, antimicrobial, and enzyme inhibitory properties.

Properties

IUPAC Name

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3O2S2/c13-11-12(15-9-5-2-1-4-8(9)14-11)16-20(17,18)10-6-3-7-19-10/h1-7H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBQLVTHNNAKGRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)Cl)NS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide involves multiple steps, typically starting with the preparation of the quinoxaline and thiophene intermediates. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of continuous flow reactors and automated synthesis equipment to increase yield and reduce production time .

Chemical Reactions Analysis

Reaction Mechanisms

The compound undergoes diverse transformations depending on the functional group targeted.

Nucleophilic Substitution and Cyclization

  • Mechanism : Reacts with 1,3-binucleophiles (e.g., potassium hydrazonodithioates) to form 1,3-dithiolo[4,5-b]quinoxaline derivatives .

  • Key Steps :

    • Nucleophilic addition at position-3 of the quinoxaline ring.

    • Intramolecular cyclization via thiolate attack at position-2 .

  • Tautomeric Forms : Three possible tautomers are observed post-cyclization .

Sulfonamide Group Reactivity

  • Acts as a weak acid (pKa ~10) and weak base (pKa ~8), enabling participation in acid-base catalysis.

  • Transformations :

    • Sulfonamide to Sulfone : Conversion retains inhibitory activity in biological assays but alters physicochemical properties .

    • Tertiary Sulfonamide : Minimal impact on potency, allowing structural modifications for PK optimization .

Functional Group Transformations

ModificationReaction ConditionsImpact on Activity
Sulfonamide → SulfoneOxidation (e.g., H₂O₂)Comparable potency
Secondary → Tertiary AmideAmide cyclizationReduced potency in some analogs
Chloride → AmineSubstitution with NH₂R₂Variable potency depending on R₂

Biological Activity and Mechanism

The compound demonstrates NLRP3 inflammasome inhibition , with potential therapeutic applications.

Key Findings:

  • Binding Affinity : K = 84 nM for recombinant NLRP3 protein (MST assay) .

  • In vivo Efficacy :

    • Suppresses IL-1β production (~75% at 10 mg/kg) in LPS-challenged mice .

    • No effect on TNF-α, confirming selectivity .

  • Comparison with Analogs :

    • JC171 : IC₅₀ = 0.91 μM (BMDMs) .

    • MCC950 : Gold-standard inhibitor (IC₅₀ ~1 μM) .

Analytical Characterization

TechniquePurposeExample Data
NMRStructural elucidationδ 9.66 ppm (NH), aromatic signals
HPLCPurity assessmentRetention time varies by solvent
Mass SpectrometryMolecular weight confirmationM = 303.72 g/mol

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide has been investigated for its anticancer properties. Studies have shown that derivatives of quinoxaline compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, synthesized compounds based on this scaffold demonstrated IC50 values ranging from 1.9 to 7.52 μg/mL against human colorectal cancer (HCT-116) and breast cancer (MCF-7) cell lines, indicating promising selective targeting capabilities towards cancerous cells .

Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibition potential. It interacts with specific molecular targets, such as enzymes involved in metabolic pathways. The mechanism of action typically involves binding to the active or allosteric sites of these enzymes, thereby inhibiting their activity and potentially leading to therapeutic effects against diseases like diabetes and cancer .

Antiviral Properties

Recent research highlights the antiviral potential of sulfonamide derivatives, including this compound. These compounds have been shown to exhibit inhibitory activity against viruses such as coxsackievirus B and influenza viruses. For example, certain derivatives demonstrated IC50 values comparable to established antiviral drugs, suggesting their viability as candidates for further development in antiviral therapies .

Biological Target Prediction

The compound has been subjected to biological target prediction studies using computational methods. These studies suggest that it may act as an inhibitor of various biological pathways associated with neurodegenerative diseases and inflammatory responses. For instance, the compound showed potential as an insulysin inhibitor and thioredoxin inhibitor, which are relevant targets in metabolic disorders .

Industrial Applications

Beyond medicinal uses, this compound serves as a building block in organic synthesis for more complex molecules. Its unique chemical structure allows chemists to explore new materials and chemical processes in various industrial applications .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application Area Findings
Anticancer Activity IC50 values between 1.9 - 7.52 μg/mL against HCT-116 and MCF-7 cell lines; selective targeting .
Enzyme Inhibition Inhibits specific enzymes by binding to active sites; potential therapeutic effects .
Antiviral Properties Effective against coxsackievirus B and influenza; comparable IC50 values to antiviral drugs .
Biological Target Prediction Predicted inhibitors for neurodegenerative diseases and metabolic disorders .
Industrial Applications Used as a building block for complex organic synthesis .

Mechanism of Action

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Chloro vs. Pentylamino (Quinoxaline Core): The chloro substituent in the target compound likely enhances electrophilicity and binding affinity to hydrophobic pockets in biological targets, whereas the pentylamino group in increases lipophilicity (XLogP3 = 4.2) and may improve pharmacokinetic properties like half-life .
  • Thiophene Sulfonamide vs. In contrast, the piperazine carboxamide in may improve aqueous solubility but lacks direct evidence of bioactivity .

Biological Activity

N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide is a compound of significant interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant case studies, highlighting its applications in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The chemical structure of this compound features a quinoxaline moiety linked to a thiophene ring through a sulfonamide group. This configuration is crucial for its biological activity, as the sulfonamide group is known for its role in enzyme inhibition.

This compound primarily acts by interacting with specific enzymes or receptors. The compound is believed to inhibit enzyme activity by binding to active or allosteric sites, thereby preventing substrate access or altering enzyme conformation. This mechanism is particularly relevant in the context of cancer therapies, where enzyme inhibition can lead to reduced tumor cell proliferation.

1. Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit promising anticancer properties. For instance, derivatives of thiophene-2-sulfonamide have shown sub-micromolar binding affinities to anti-apoptotic proteins such as Mcl-1 and Bcl-2, which are critical in regulating cell survival and apoptosis. These compounds demonstrated cytotoxic effects on tumor cells with IC50 values below 10 μM, indicating their potential as effective apoptosis inducers .

Table 1: Anticancer Activity of Related Compounds

Compound NameTarget ProteinKi (μM)IC50 (μM)
3-phenyl-N-(2-(3-phenylureido)ethyl)Mcl-10.3 - 0.4<10
YCW-E5Bcl-xLN/A<10
This compoundTBDTBDTBD

2. Enzyme Inhibition

The compound has also been employed in studies focusing on enzyme inhibition. For example, it has been used to investigate the inhibition of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This action is similar to traditional sulfonamides that disrupt bacterial DNA replication by inhibiting folate production .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and related compounds:

  • In Vitro Studies : A study demonstrated that related thiophene derivatives could induce apoptosis in HL-60 cells through mitochondrial pathways, suggesting potential use in leukemia treatment .
  • Antimicrobial Activity : Research indicated that sulfonamide derivatives exhibit antimicrobial properties against various bacterial strains, reinforcing their role as therapeutic agents beyond anticancer applications .
  • Cytotoxicity Assessments : Compounds similar to this compound were tested against human epidermoid carcinoma cells (A431), showing significant reductions in cell viability compared to non-tumorigenic cells .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing N-(3-chloroquinoxalin-2-yl)thiophene-2-sulfonamide and its derivatives?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or condensation reactions. For example, thiophene-2-sulfonamide derivatives can react with 3-chloroquinoxaline precursors under reflux in polar aprotic solvents (e.g., DMF or DMSO) with a base (e.g., K₂CO₃) to facilitate sulfonamide bond formation. Structural analogs, such as brominated derivatives, are synthesized similarly using brominated quinoxaline intermediates . Post-synthesis purification typically involves column chromatography and recrystallization.

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) validates molecular weight, while ¹H/¹³C NMR confirms substituent positions and bond connectivity. High-performance liquid chromatography (HPLC) with UV detection (≥98% purity) ensures purity. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) resolves stereochemistry, as demonstrated for structurally related quinoxaline-thiophene hybrids .

Advanced Research Questions

Q. How can researchers address contradictions in biological activity data between this compound and its analogs?

  • Methodological Answer : Discrepancies may arise from substituent effects (e.g., bromine vs. chlorine) or stereochemical variations. Systematic SAR studies are recommended:

Functional Group Variation : Compare activity of halogenated (Cl, Br) and hydroxylated analogs.

Crystallographic Analysis : Use SC-XRD to correlate intramolecular interactions (e.g., hydrogen bonding in ) with bioactivity .

In Silico Modeling : Molecular docking or DFT calculations can predict binding affinities to targets like proteasomes or kinases, as seen in hydronaphthoquinone derivatives .

Q. What strategies optimize the compound’s solubility and stability for in vitro assays?

  • Methodological Answer :

  • Solubility : Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles via solvent evaporation.
  • Stability : Conduct pH-dependent degradation studies (e.g., HPLC monitoring under acidic/neutral conditions). For analogs with labile substituents (e.g., nitro groups), reduce electron-withdrawing effects by introducing alkyl chains .

Q. How can computational methods predict the reactivity of the sulfonamide group in functionalization reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electrophilicity at the sulfonamide sulfur atom. For example, Fukui indices identify nucleophilic attack sites, guiding regioselective modifications like thioether formation (e.g., reaction with thiols under oxidative conditions) .

Data Interpretation & Validation

Q. How to validate crystallographic data for quinoxaline-sulfonamide hybrids?

  • Methodological Answer : Cross-validate SC-XRD data (e.g., CCDC 1983315 in ) with spectroscopic results. For disordered atoms (e.g., oxygen in ), refine occupancy ratios using software like SHELXL and confirm via Hirshfeld surface analysis .

Q. What statistical approaches resolve batch-to-batch variability in synthetic yields?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, stoichiometry). For example, a Central Composite Design can model yield dependence on solvent polarity and catalyst loading, minimizing variability .

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